molecular formula C21H16BrN3O3S B11555645 N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11555645
M. Wt: 470.3 g/mol
InChI Key: IHFHMFMURHGQQZ-WVVFEJFTSA-N
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Description

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a thiophene ring, and a bromohydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 3-bromo-4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide
  • N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzylidene}hydrazino]-3-oxo-1-propen-2-yl}benzamide

Uniqueness

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is unique due to the presence of the bromohydroxybenzylidene moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-bromo-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H16BrN3O3S/c22-17-11-14(8-9-19(17)26)13-23-25-21(28)18(12-16-7-4-10-29-16)24-20(27)15-5-2-1-3-6-15/h1-13,26H,(H,24,27)(H,25,28)/b18-12-,23-13+

InChI Key

IHFHMFMURHGQQZ-WVVFEJFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C=C3)O)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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